molecular formula C10H5BrFNO2S B2616225 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid CAS No. 1137129-05-5

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B2616225
CAS No.: 1137129-05-5
M. Wt: 302.12
InChI Key: MONIAIMJAYKRME-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid , with the CAS registry number 1137129-05-5 . Its IUPAC name reflects the substitution pattern of the thiazole ring: bromine at position 2, a carboxylic acid group at position 4, and a 4-fluorophenyl substituent at position 5. The SMILES notation O=C(C1=C(C2=CC=C(F)C=C2)SC(Br)=N1)O provides a concise representation of its molecular connectivity. Additional identifiers include the MDL number MFCD24038554 and a molecular formula of C₁₀H₅BrFNO₂S .

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₅BrFNO₂S corresponds to a molecular weight of 302.12 g/mol . This value aligns with the sum of atomic masses:

  • Carbon (10 × 12.01) = 120.10
  • Hydrogen (5 × 1.008) = 5.04
  • Bromine (79.90) = 79.90
  • Fluorine (19.00) = 19.00
  • Nitrogen (14.01) = 14.01
  • Oxygen (2 × 16.00) = 32.00
  • Sulfur (32.07) = 32.07
    Total = 302.12 g/mol

The compound’s elements include a bromine atom (electronegative halogen), fluorine (electron-withdrawing substituent), and sulfur within the thiazole ring, which collectively influence its electronic and steric properties.

Crystallographic Structure Determination

While direct crystallographic data for 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid are not publicly available, its structure can be inferred from related thiazole derivatives. The thiazole core consists of a five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-carboxylic acid group introduces a planar, conjugated system, enabling potential hydrogen bonding. The 2-bromo substituent occupies a meta position relative to the carboxylic acid, while the 5-(4-fluorophenyl) group extends the aromatic system, enhancing π-conjugation across the molecule.

Comparative studies of analogous compounds, such as 2-bromothiazole-4-carboxylic acid (CAS 5198-88-9), reveal that bromine substitution at position 2 induces minor distortions in the thiazole ring due to steric and electronic effects. The 4-fluorophenyl group, being electron-withdrawing, may modulate the acidity of the carboxylic acid and influence molecular packing in crystalline states.

Conformational Analysis via Rotational Spectroscopy

Rotational spectroscopy has proven effective in probing conformational dynamics of thiazole derivatives. For example, studies on thiazole–CF₄ complexes demonstrated that N⋯C interactions and van der Waals forces dominate intermolecular bonding. While no direct rotational studies exist for 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid, analogous methods could elucidate:

  • Torsional barriers around the C–Br bond.
  • Hydrogen-bonding patterns involving the carboxylic acid.
  • Conformational flexibility of the 4-fluorophenyl group.

Theoretical calculations (e.g., DFT) could complement experimental data to map potential energy surfaces and identify low-energy conformers.

Comparative Structural Studies with Related Thiazolecarboxylic Acid Derivatives

Compound Molecular Formula Key Structural Features Molecular Weight (g/mol)
2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid C₁₀H₅BrFNO₂S 4-COOH, 2-Br, 5-(4-F-phenyl) 302.12
5-(4-Fluorophenyl)thiazole-4-carboxylic acid C₁₀H₆FNO₂S 4-COOH, 5-(4-F-phenyl), no bromine 223.22
2-Bromothiazole-4-carboxylic acid C₄H₂BrNO₂S 4-COOH, 2-Br, no aryl substituent 208.03
2-Bromothiazole-5-carboxylic acid C₄H₂BrNO₂S 5-COOH, 2-Br 208.03

Key Observations :

  • Electron-withdrawing effects : The 4-fluorophenyl group enhances the acidity of the carboxylic acid compared to unsubstituted analogs.
  • Steric influences : Bromine at position 2 introduces steric hindrance, potentially altering molecular packing in crystals.
  • Isomeric differences : The 4-carboxylic acid isomer (position 4) vs. 5-carboxylic acid (position 5) affects reactivity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2S/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONIAIMJAYKRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with bromine to form 4-bromo-4-fluoroaniline, which is then subjected to a cyclization reaction with thiourea to form the thiazole ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted thiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

Chemistry

  • Building Block for Heterocycles : 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid serves as an essential precursor in the synthesis of various heterocyclic compounds. Its unique substitution pattern enhances its reactivity, making it suitable for constructing more intricate molecular architectures .

Biology

  • Bioactive Molecule : The compound is under investigation for its potential biological activities. It has been evaluated in various biological assays to ascertain its efficacy as a bioactive molecule. Such studies focus on its interactions with biological targets that may lead to therapeutic applications .

Medicine

  • Therapeutic Potential : Research has explored the anti-inflammatory and anticancer properties of 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid. Preliminary findings suggest that it may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Antimicrobial Activity : A series of thiazole derivatives were synthesized based on this compound and tested for antimicrobial properties. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against human breast adenocarcinoma cell lines (MCF7). The mechanism involves the modulation of cancer cell proliferation pathways, suggesting its utility in cancer therapeutics .
  • Molecular Docking Studies : Molecular docking studies have been conducted to explore how this compound interacts with specific receptors or enzymes. These studies provide insights into its binding affinities and potential mechanisms of action, further supporting its role in drug development .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

  • The placement of the bromine atom (C2 vs. C4) and aryl groups significantly alters reactivity. For instance, 2-bromo-4-methylthiazole-5-carboxylic acid (CAS 40003-41-6) has a methyl group at C4, reducing steric hindrance compared to the fluorophenyl group in the target compound .
  • The absence of a phenyl group in 2-bromothiazole-4-carboxylic acid (CAS 5198-88-9) simplifies its structure but limits its application in aryl-coupled reactions .

Electronic Effects: The electron-withdrawing fluorine in the 4-fluorophenyl group enhances the electrophilicity of the thiazole ring, facilitating nucleophilic substitution reactions. This contrasts with non-fluorinated analogs like 2-(4-methoxyphenyl)thiazole-4-carboxylic acid (CAS 57677-80-2), where the methoxy group is electron-donating .

Physicochemical and Spectroscopic Data

Property 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid 2-Bromo-4-methylthiazole-5-carboxylic acid 2-(4-Fluorophenyl)thiazole-4-carboxylic acid
Melting Point Not reported 120–122°C (literature) 185–187°C
Solubility Low in water; soluble in DMSO, DMF Moderate in polar aprotic solvents Similar to target compound
¹H NMR (δ, ppm) Aromatic protons: 7.2–7.8 (m, 4H, Ar-F) CH₃: 2.5 (s, 3H) Ar-F protons: 7.3–7.6 (m, 4H)

Research Findings and Industrial Relevance

  • Pharmaceutical Relevance: Brominated thiazoles are pivotal in kinase inhibitor development.
  • Agrochemical Utility : The 4-fluorophenyl group in the target compound is structurally analogous to intermediates in fludioxonil (a fungicide), highlighting its role in agrochemical research .
  • Challenges : Steric hindrance from the 4-fluorophenyl group may reduce reaction yields in cross-coupling reactions compared to smaller substituents like methyl .

Biological Activity

2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes both bromine and fluorine substituents on the phenyl ring, contributing to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This inhibition can modulate metabolic processes critical for cell survival and proliferation.
  • Receptor Interaction : It may also bind to receptors, influencing signaling pathways that are essential for cellular responses to stimuli.

Biological Activities

Research indicates that 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that thiazole derivatives, including this compound, possess significant antimicrobial properties. They have been evaluated against various pathogenic bacteria and fungi, demonstrating effectiveness particularly against Gram-positive bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have indicated that it may exhibit cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values suggesting potent anti-proliferative activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy, as it may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Comparative Studies

To understand the uniqueness of 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid, comparisons with similar compounds are essential:

Compound NameStructure FeaturesBiological Activity
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Similar thiazole coreModerate anticancer activity
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate Methyl ester derivativeEnhanced lipophilicity
2-Bromo-5-chloro-1,3-thiazole-4-carboxylic acid Contains chlorine instead of fluorineBroad-spectrum antimicrobial activity

The structural differences among these compounds lead to variations in their pharmacokinetic properties and biological activities. For instance, the presence of a fluorine atom in 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid may enhance its bioactivity by influencing receptor interactions and solubility profiles.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Studies : A study conducted on various thiazole derivatives demonstrated that 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid showed superior anti-proliferative effects compared to other derivatives tested against HepG2 and MCF-7 cell lines, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Assessment : In a comprehensive evaluation of thiazole derivatives against bacterial strains, this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its application in treating bacterial infections .
  • Inflammatory Models : Experimental models investigating the anti-inflammatory properties revealed that the compound could effectively reduce inflammation markers, supporting its therapeutic potential for inflammatory conditions.

Q & A

Q. Basic

  • FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring (C-S/C=N stretches ~1450–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling (³J~8 Hz) validate the 4-fluorophenyl group. The thiazole C-4 carboxylic acid appears as a deshielded carbon (δ ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ (e.g., m/z 316.96 for C₁₀H₆BrFN₂O₂S) .

What strategies determine the crystal structure of brominated thiazole derivatives, and how do tools like SHELX facilitate this?

Q. Advanced

  • Single-crystal X-ray diffraction : Requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures). The bromine atom’s heavy-atom effect aids phasing .
  • SHELX suite : SHELXT solves structures using direct methods, while SHELXL refines anisotropic displacement parameters. For example, the thiazole ring’s planarity (r.m.s. deviation <0.02 Å) is validated via SHELXL restraints .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess disorder (e.g., fluorine positional disorder in ) .

What are the typical applications of this compound in medicinal chemistry research?

Q. Basic

  • Antimicrobial agents : Thiazole cores inhibit bacterial enzymes (e.g., dihydrofolate reductase). Analogous compounds show MIC values of 8–32 µg/mL against S. aureus .
  • Antioxidant activity : The carboxylic acid moiety enhances radical scavenging (IC₅₀ ~50 µM in DPPH assays) .
  • Protein-binding studies : Fluorine and bromine serve as probes in ¹⁹F NMR or X-ray crystallography to map binding sites .

How do bromine and fluorine substituents influence the electronic properties and reactivity of the thiazole ring?

Q. Advanced

  • Electron-withdrawing effects : Bromine (σₚ ~0.86) and fluorine (σₚ ~0.78) reduce electron density at C-5 and C-4, directing electrophilic substitution to C-2. DFT calculations show a ~0.3 eV decrease in HOMO energy .
  • Steric effects : The 4-fluorophenyl group induces torsional strain (~15° dihedral angle with the thiazole), affecting π-stacking in co-crystals .
  • Reactivity : Bromine enables Suzuki cross-coupling (e.g., with boronic acids) to generate biaryl derivatives, while fluorine enhances metabolic stability .

What impurities are common during synthesis, and how are they identified and removed?

Q. Basic

  • Unreacted bromoketone : Detected via TLC (Rf ~0.7 in 1:1 EtOAc/hexane) and removed by acid-base extraction (e.g., 1M HCl wash) .
  • Ester intermediates : Hydrolysis with NaOH (2M, reflux) converts ethyl esters to carboxylic acids, monitored by FTIR loss of ester C=O (~1740 cm⁻¹) .
  • Byproducts : HPLC (C18 column, 0.1% TFA/ACN gradient) resolves regioisomers (e.g., 4-bromo vs. 5-bromo substitution) .

How reliable are in silico ADMET predictions for brominated thiazole derivatives, and what are their limitations?

Q. Advanced

  • Lipophilicity (logP) : Predicted logP ~2.5 (vs. experimental ~2.8) using QikProp, indicating moderate blood-brain barrier penetration .
  • Metabolism : Cytochrome P450 inhibition risks (e.g., CYP3A4) are flagged via docking (Glide SP), but false positives arise due to rigid thiazole cores .
  • Toxicity alerts : The bromine atom triggers pan-assay interference (PAINS) filters, requiring experimental validation (e.g., Ames test) to confirm mutagenicity .

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